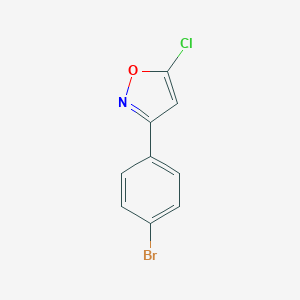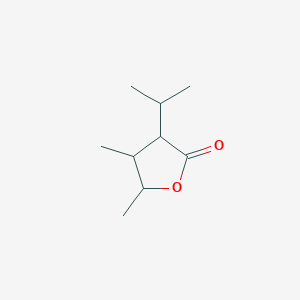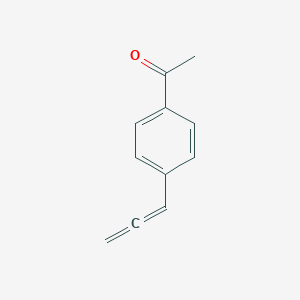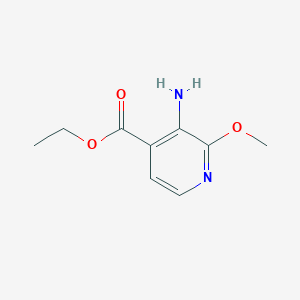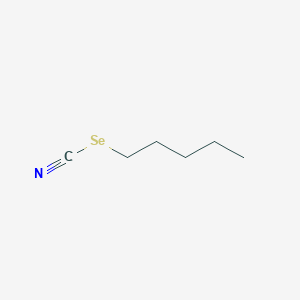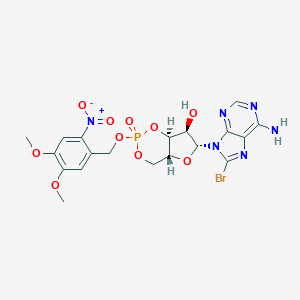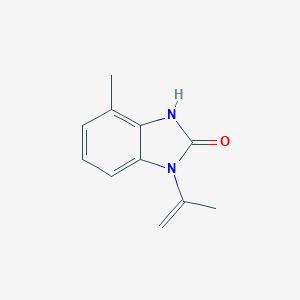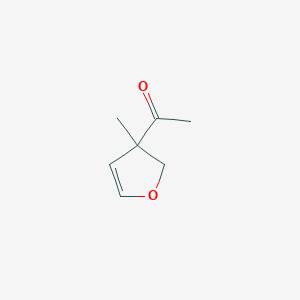
1-(3-methyl-2H-furan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-2H-furan-3-yl)ethanone, also known as furfuryl methyl ketone (FMK), is an organic compound with the chemical formula C7H8O2. It is a colorless liquid with a sweet, fruity odor and is used in the food, fragrance, and pharmaceutical industries. FMK has also gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
FMK has been studied for its potential applications in various fields such as chemistry, biology, and materials science. It has been used as a building block for the synthesis of organic compounds and as a solvent for chemical reactions. In biology, FMK has been investigated for its antimicrobial and antitumor properties. It has also been used as a flavoring agent in the food industry and as a fragrance in perfumes and cosmetics.
Mécanisme D'action
The mechanism of action of FMK is not fully understood, but it is believed to act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve function. Inhibition of these enzymes can lead to an accumulation of acetylcholine and subsequent effects on the nervous system.
Effets Biochimiques Et Physiologiques
Studies have shown that FMK has various biochemical and physiological effects. It has been found to have antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. FMK has also been shown to have antitumor activity against cancer cell lines. In addition, it has been found to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMK has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It is also stable under normal laboratory conditions. However, there are some limitations to its use. FMK has a low boiling point, which can make it difficult to handle. It is also highly flammable and should be handled with care.
Orientations Futures
There are several future directions for research on FMK. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that FMK has antitumor and anti-inflammatory properties, and further research could explore its potential for use in cancer treatment or as an anti-inflammatory drug. Another area of interest is its potential as a building block for the synthesis of new organic compounds. FMK could be modified to create compounds with new properties or applications. Finally, FMK could be investigated for its potential as a renewable feedstock for the production of chemicals and materials. Its synthesis from furfural, a biomass-derived compound, makes it a potential candidate for sustainable chemistry.
Conclusion
In conclusion, 1-(3-methyl-2H-furan-3-yl)ethanone, or 1-(3-methyl-2H-furan-3-yl)ethanone methyl ketone, is a compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMK could lead to new discoveries and applications in the future.
Méthodes De Synthèse
FMK can be synthesized from furfural and acetone through a condensation reaction. Furfural is first converted to 1-(3-methyl-2H-furan-3-yl)ethanone alcohol, which is then oxidized to FMK using a catalyst such as copper(II) acetate.
Propriétés
Numéro CAS |
183013-99-2 |
|---|---|
Nom du produit |
1-(3-methyl-2H-furan-3-yl)ethanone |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
1-(3-methyl-2H-furan-3-yl)ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7(2)3-4-9-5-7/h3-4H,5H2,1-2H3 |
Clé InChI |
USHXSCIFHALORG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(COC=C1)C |
SMILES canonique |
CC(=O)C1(COC=C1)C |
Synonymes |
Ethanone, 1-(2,3-dihydro-3-methyl-3-furanyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



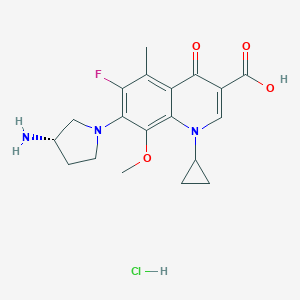
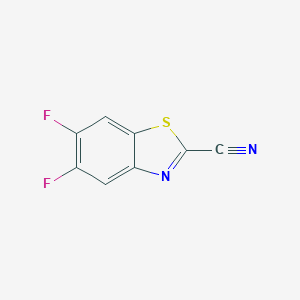
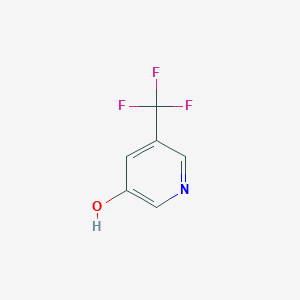
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
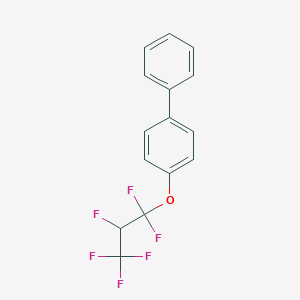
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
